2-Cyclopropyl-5-fluorobenzaldehyde
CAS No.: 1499724-40-1
Cat. No.: VC3097615
Molecular Formula: C10H9FO
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1499724-40-1 |
|---|---|
| Molecular Formula | C10H9FO |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | 2-cyclopropyl-5-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C10H9FO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 |
| Standard InChI Key | SPFZXEOMPXIVGN-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(C=C(C=C2)F)C=O |
| Canonical SMILES | C1CC1C2=C(C=C(C=C2)F)C=O |
Introduction
2-Cyclopropyl-5-fluorobenzaldehyde is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It is identified by the CAS number 1499724-40-1 and is also known by other synonyms such as SCHEMBL24117075 and AKOS023400608 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
While specific synthesis methods for 2-Cyclopropyl-5-fluorobenzaldehyde are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts acylation or Suzuki coupling to introduce the cyclopropyl and fluorine substituents . The aldehyde group can be introduced through oxidation or reduction reactions depending on the starting material.
This compound may find applications in pharmaceuticals or materials science due to its unique structural features, which can influence its reactivity and interaction with biological targets or materials.
Availability and Suppliers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume